molecular formula C16H18N2O2 B1271597 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 540515-70-6

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B1271597
CAS No.: 540515-70-6
M. Wt: 270.33 g/mol
InChI Key: CCWSNWCMETVPDP-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H18N2O2 It is a benzamide derivative, characterized by the presence of an amino group and a 4-methylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 2-amino benzamide with 2-(4-methylphenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide can be compared with other benzamide derivatives, such as:

  • 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide
  • 2-amino-N-[2-(4-chlorophenoxy)ethyl]benzamide
  • 2-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as solubility and melting point, as well as their interactions with molecular targets.

Properties

IUPAC Name

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWSNWCMETVPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365840
Record name 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540515-70-6
Record name 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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